2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE
Description
2-(N-Benzyl-3,4-dimethoxybenzenesulfonamido)-N-cyclohexylacetamide is a sulfonamide-derived acetamide compound characterized by a benzyl-substituted 3,4-dimethoxybenzenesulfonamido moiety linked to a cyclohexylacetamide scaffold. Its structure integrates aromatic methoxy groups, a sulfonamide bridge, and a lipophilic cyclohexyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-21-14-13-20(15-22(21)30-2)31(27,28)25(16-18-9-5-3-6-10-18)17-23(26)24-19-11-7-4-8-12-19/h3,5-6,9-10,13-15,19H,4,7-8,11-12,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNKRXQLBVRVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide moiety: This involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzylamine to form 3,4-dimethoxybenzenesulfonamide.
Acylation: The sulfonamide is then acylated with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or dimethoxybenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving sulfonamides.
Medicine: Its structure suggests potential antimicrobial activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL3,4-DIMETHOXYBENZENESULFONAMIDO)-N-CYCLOHEXYLACETAMIDE likely involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects. The benzyl and cyclohexyl groups may enhance binding affinity and specificity for the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include hydroxamic acids, benzhydryl amides, and other sulfonamide derivatives. Below is a detailed comparison based on structural motifs, synthesis pathways, and inferred biological activities.
Structural Comparison
Key Observations :
- The target compound uniquely combines a sulfonamido group with methoxy-substituted aromatic rings, distinguishing it from hydroxamic acid derivatives (e.g., compound 9 in ), which prioritize N-hydroxy groups for metal chelation.
- The cyclohexyl group in the target compound enhances lipophilicity, similar to compound 9 , but the benzyl-3,4-dimethoxybenzenesulfonamido moiety introduces steric bulk and electron-donating effects absent in simpler chloroaryl analogs.
Physicochemical Properties
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological data for the target compound are unavailable in the cited literature. Comparisons rely on structural analogs (e.g., hydroxamic acids and sulfonamides) from .
- Hypothetical Advantages : The target compound’s methoxy and sulfonamido groups may synergize to improve blood-brain barrier penetration compared to chlorinated analogs, which are more polar.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
